molecular formula C22H16Cl2N2 B2959737 1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole CAS No. 306977-83-3

1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole

Cat. No.: B2959737
CAS No.: 306977-83-3
M. Wt: 379.28
InChI Key: BZCOVVPBYSRENJ-JLHYYAGUSA-N
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Description

1-(2,4-Dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzimidazole core, which is a common structural motif in many biologically active molecules, and is substituted with a 2,4-dichlorobenzyl group and a styryl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and the benzimidazole core.

    Styryl Group Addition: The styryl group can be added through a Heck reaction, where the benzimidazole derivative is reacted with styrene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the benzimidazole ring or the styryl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Benzimidazole N-oxides.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its structural similarity to other biologically active benzimidazole derivatives.

    Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated styryl group.

    Biological Studies: The compound is used in research to understand its interactions with biological macromolecules such as DNA and proteins.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. The styryl group may interact with cellular membranes, affecting their integrity and function. Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl Alcohol: Known for its antiseptic properties.

    2,4-Dichlorobenzyl Chloride: Used as an intermediate in organic synthesis.

    Benzimidazole Derivatives: A class of compounds with diverse biological activities, including antifungal, antiviral, and anticancer properties.

Uniqueness

1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole is unique due to the combination of its structural features, which confer both biological activity and potential applications in materials science. The presence of both the 2,4-dichlorobenzyl and styryl groups enhances its reactivity and interaction with biological targets compared to other benzimidazole derivatives.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2/c23-18-12-11-17(19(24)14-18)15-26-21-9-5-4-8-20(21)25-22(26)13-10-16-6-2-1-3-7-16/h1-14H,15H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCOVVPBYSRENJ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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